L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, ensuring the peptide meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiols.
Scientific Research Applications
L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- L-Prolylglycyl-L-seryl-L-proline
- Cyclo(L-Leu-L-Pro)
- L-azetidine-2-carboxylic acid
- trans-4-hydroxy-L-proline
Uniqueness
L-Prolylglycyl-L-prolyl-L-glutaminyl-L-seryl-L-prolylglycyl-L-seryl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and biological activity. Compared to similar compounds, it may exhibit distinct interactions with molecular targets and possess unique therapeutic potential.
Properties
CAS No. |
654067-17-1 |
---|---|
Molecular Formula |
C35H54N10O13 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C35H54N10O13/c36-26(48)10-9-20(41-32(54)24-7-2-12-43(24)28(50)16-39-29(51)19-5-1-11-37-19)30(52)42-22(18-47)34(56)44-13-3-6-23(44)31(53)38-15-27(49)40-21(17-46)33(55)45-14-4-8-25(45)35(57)58/h19-25,37,46-47H,1-18H2,(H2,36,48)(H,38,53)(H,39,51)(H,40,49)(H,41,54)(H,42,52)(H,57,58)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
LUARJBBOEFVNPS-HUVRVWIJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NCC(=O)NC(CO)C(=O)N4CCCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.